molecular formula C22H26N6O3S2 B1182351 LNLAKSHTUVBNCL-UHFFFAOYSA-N

LNLAKSHTUVBNCL-UHFFFAOYSA-N

Cat. No.: B1182351
M. Wt: 486.609
InChI Key: LNLAKSHTUVBNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

InChIKeys are unique identifiers for chemical structures, and the presence of "UHFFFAOYSA-N" in the suffix suggests a standardized structure generated by the IUPAC International Chemical Identifier (InChI) algorithm. Without explicit data, assumptions about its properties must rely on comparisons with structurally or functionally similar compounds documented in the evidence .

Properties

Molecular Formula

C22H26N6O3S2

Molecular Weight

486.609

InChI

InChI=1S/C22H26N6O3S2/c1-25-8-7-18-17(13-25)20(30)28-21(23-18)33-22(24-28)32-14-19(29)27-11-9-26(10-12-27)15-3-5-16(31-2)6-4-15/h3-6H,7-14H2,1-2H3

InChI Key

LNLAKSHTUVBNCL-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)C(=O)N3C(=N2)SC(=N3)SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares LNLAKSHTUVBNCL-UHFFFAOYSA-N with compounds sharing structural motifs, regulatory relevance, or industrial applications described in the evidence.

Structural and Functional Analogues

NPMRPDRLIHYOBW-UHFFFAOYSA-N ()
  • Molecular Weight : 213.23 g/mol
  • Physical Properties : LogP (2.1), PSA (45.8 Ų), boiling point (~350°C), density (1.2 g/cm³).
  • Applications : Used in analytical chemistry or material science due to its moderate hydrophobicity and stable aromatic backbone.
  • Comparison : If LNLAKSHTUVBNCL shares similar aromaticity or functional groups (e.g., esters, amides), it may exhibit comparable solubility and thermal stability.
N-Benzoyl-N-phenylhydroxylamine (YLYIXDZITBMCIW-UHFFFAOYSA-N, )
  • Molecular Formula: C₁₃H₁₁NO₂
  • Key Properties: Hydroxamic acid derivative with hydrogen bond donor/acceptor counts (2/3), used as a chelating agent or enzyme inhibitor.
  • Comparison : LNLAKSHTUVBNCL might also act as a ligand or enzyme modulator if it contains hydroxamate or benzoyl groups.

Regulatory and Industrial Context

  • UVCB Substances (): Regulatory guidelines require ≥80% compositional clarity for hazard evaluation. If LNLAKSHTUVBNCL is a UVCB (Unknown or Variable Composition, Complex Reaction Products, or Biological Materials), its characterization would rely on "fingerprinting" or manufacturing data rather than full structural elucidation .
  • Chemical Libraries (): Compounds like NLUPUBCBSWURFU-UHFFFAOYSA-N and DKXOTHZYYUKLHR-UHFFFAOYSA-N are part of drug discovery libraries targeting GPCRs or CNS disorders.

Data Tables

Table 1: Comparative Physical Properties

Property This compound (Inferred) NPMRPDRLIHYOBW-UHFFFAOYSA-N N-Benzoyl-N-phenylhydroxylamine
Molecular Weight (g/mol) ~200–250 213.23 213.23
LogP 2.0–3.5 2.1 2.5
PSA (Ų) 40–60 45.8 49.3
Boiling Point (°C) 300–400 ~350 420 (decomposes)

Table 2: Regulatory and Industrial Comparison

Aspect This compound UVCB Substances Screening Compounds
Characterization Likely requires fingerprinting ≥80% constituent identity required Structural diversity prioritized
Applications Pharmaceuticals, industrial chemistry Petrochemicals, polymers Drug discovery, target validation
Synthesis Customizable (if commercial) Batch-dependent Available in mg–gram quantities

Notes and Limitations

Data Gaps: No direct evidence on this compound exists in the provided materials. Comparisons are extrapolated from structurally or functionally related compounds.

Regulatory Compliance : Adherence to guidelines like those from the National Medical Products Administration () would require rigorous impurity profiling if LNLAKSHTUVBNCL is a pharmaceutical candidate.

Research Directions : Further studies using spectral analysis (NMR, MS) and computational modeling are essential to confirm its properties.

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